4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
Description
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 438229-79-9), abbreviated here as 4-OPEB for clarity in discussion, is a benzaldehyde derivative featuring a pyrrolidinyl-oxo-ethoxy substituent at the para position of the aromatic ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its role as a precursor in synthesizing biologically active molecules, particularly dihydrofolate reductase (DHFR) inhibitors . Its structure combines a reactive aldehyde group with a polar pyrrolidinone moiety, enabling diverse reactivity in cross-coupling and cyclization reactions.
Properties
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-11-3-5-12(6-4-11)17-10-13(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGFXMEYUZEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366783 | |
| Record name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438229-79-9 | |
| Record name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Aldehyde and Ketoacid Precursors
The primary synthetic route for 4-OPEB involves the condensation of an aldehyde derivative with a ketoacid in the presence of a cyclic secondary amine base. According to the patent by Google Patents (WO2005028435A1), this method proceeds via a two-step mechanism:
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Formation of the Enamine Intermediate : A benzaldehyde derivative reacts with a pyrrolidinone-containing ketoacid (e.g., 5-hydroxy-4-n-propyl-furan-2-one) in the presence of morpholine as a base. The base facilitates deprotonation, enabling nucleophilic attack by the aldehyde on the ketoacid to form an enamine intermediate.
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Acidic Hydrolysis : The enamine intermediate undergoes hydrolysis under acidic conditions (e.g., aqueous HCl) to yield the final aldehyde product. The reaction is typically conducted at 30–60°C to balance reaction rate and side-product formation.
Key Reaction Conditions :
Hydrogenation and Stereochemical Control
In industrial settings, catalytic hydrogenation is employed to reduce intermediates and control stereochemistry. For example, the patent describes hydrogenating a furan derivative at 0.2–0.5 bar H₂ pressure using a palladium-based catalyst. This step ensures the reduction of double bonds while maintaining the integrity of the pyrrolidinone ring.
Optimization Insights :
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Catalyst : Palladium on carbon (Pd/C) achieves >90% conversion.
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Pressure : Subambient H₂ pressure minimizes over-reduction.
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Temperature : Maintained below 40°C to prevent racemization.
Purification and Isolation Techniques
Solvent Extraction and Washing
Post-reaction workup involves sequential solvent extractions to remove impurities:
Recrystallization
Final purification is achieved via recrystallization from isopropyl acetate, yielding 4-OPEB as a crystalline solid with >98% purity. The patent reports an 82.5% yield after recrystallization.
Recrystallization Parameters :
| Solvent | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropyl acetate | 15–25°C | 82.5 | 98.2 |
Industrial-Scale Process Optimization
Solvent Switching via Azeotropic Distillation
Large-scale synthesis employs azeotropic distillation to switch solvents efficiently. For instance, isopropanol is replaced with isopropyl acetate to enhance product solubility and facilitate crystallization. This step reduces solvent waste and improves process sustainability.
Diastereomer Separation
Although 4-OPEB lacks chiral centers, related intermediates in its synthesis (e.g., 2-aminobutyramide derivatives) require chromatographic separation on chiral stationary phases to isolate desired diastereomers. This step ensures the final product’s compatibility with downstream pharmaceutical applications.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies and their outcomes:
| Method | Starting Materials | Conditions | Yield (%) | Purification Steps |
|---|---|---|---|---|
| Aldehyde-Ketoacid Condensation | Benzaldehyde derivative, 5-hydroxy-4-n-propyl-furan-2-one | Morpholine, 40°C, H₂O/HCl | 82.5 | Extraction, recrystallization |
| Catalytic Hydrogenation | Furan derivative | Pd/C, 0.3 bar H₂, 35°C | 90.8 | Filtration, solvent switch |
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid.
Reduction: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde (CAS 17172-62-2)
- Key Differences : Replaces the pyrrolidinyl group (5-membered ring) with a piperidinyl group (6-membered ring).
- Piperidine’s increased lipophilicity could influence solubility and membrane permeability compared to 4-OPEB .
3-[2-(Pyrrolidin-1-yl)ethoxy]benzaldehyde (CAS 186190-91-0)
4-(2-Oxo-1-pyrrolidinyl)benzaldehyde (CAS 36151-45-8)
- Key Differences : Oxo group positioned on the pyrrolidine nitrogen (1-pyrrolidinyl) instead of the ethoxy chain.
- Implications : Altered hydrogen-bonding capacity and dipole moments may impact solubility and stability in aqueous environments .
Functional Group Comparisons
Aldehyde Reactivity
All analogues retain the benzaldehyde core, enabling nucleophilic addition or condensation reactions. However, substituent electronic effects modulate reactivity:
Heterocyclic Moieties
- Pyrrolidinone vs.
- Oxazepine Derivatives : Benzaldehyde fused to oxazepine rings (e.g., in ) introduces rigidity, which may improve target selectivity but complicate synthesis .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP* | Solubility (Water) |
|---|---|---|---|---|---|
| 4-OPEB | 438229-79-9 | C13H15NO3 | 233.26 | 1.2 | Low |
| 4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde | 17172-62-2 | C14H17NO3 | 247.29 | 1.8 | Very Low |
| 3-[2-(Pyrrolidin-1-yl)ethoxy]benzaldehyde | 186190-91-0 | C13H17NO2 | 219.28 | 0.9 | Moderate |
*Predicted using ChemAxon software.
Biological Activity
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores its biological activity, focusing on its interactions with specific receptors, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzaldehyde moiety linked to a pyrrolidinyl group through an ethoxy chain. The presence of the oxo group enhances its reactivity and potential biological interactions.
Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant activity as ligands for the Melanin-Concentrating Hormone receptor 1 (MCHr1). For instance, a related compound was identified as a high-affinity ligand for MCHr1, demonstrating potent inhibition of MCH-mediated calcium release in cellular models . This suggests that this compound may share similar receptor-binding characteristics, which could be explored further.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Recent studies have highlighted the effectiveness of piperidine derivatives in cancer therapy, noting their ability to induce apoptosis in cancer cells . Specifically, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, a study found that a piperidine derivative exhibited better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
Case Study 1: MCHr1 Antagonists
A study focusing on MCHr1 antagonists reported that related compounds could lead to weight loss in diet-induced obese mice through oral administration. This underscores the therapeutic potential of targeting MCHr1 for obesity management . The implications for this compound are significant, suggesting it could be developed as an oral therapeutic agent for metabolic disorders.
Case Study 2: Cytotoxicity in Cancer Models
In another study, piperidine derivatives demonstrated enhanced activity against hypopharyngeal tumor cells. The three-component synthesis approach used to develop these compounds has been shown to yield products with improved binding affinity and biological activity . This highlights the importance of structural modifications in enhancing the efficacy of compounds like this compound in cancer therapy.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxybenzaldehyde with a pyrrolidinone-containing alkylating agent (e.g., 2-chloro-1-(pyrrolidin-1-yl)ethanone) in a polar aprotic solvent like DMF or DMSO. Catalytic bases such as K₂CO₃ or NaH are typically used to deprotonate the phenolic hydroxyl group. Reaction optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the purity and identity of this compound be validated in laboratory settings?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 270–280 nm for benzaldehyde derivatives). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- Spectroscopy : Confirm structure via FTIR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (aldehyde proton δ ~9.8–10.0 ppm, pyrrolidinyl protons δ ~1.8–3.5 ppm), and mass spectrometry (ESI-MS for molecular ion verification) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store in sealed containers away from oxidizing agents .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrrolidinone-ethoxy substituent influence the reactivity of the aldehyde group?
- Methodological Answer : The electron-donating pyrrolidinone group via the ethoxy linker increases electron density at the aldehyde, potentially reducing electrophilicity. This can be quantified via Hammett σ values or computational studies (DFT calculations). Reactivity can be probed through condensation reactions (e.g., with hydrazines or amines) under varying pH conditions .
Q. What crystallographic techniques are suitable for resolving the three-dimensional structure of this compound, and what challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction is optimal. Crystallization may require slow evaporation from DCM/hexane. Challenges include low crystal quality due to flexible ethoxy-pyrrolidinone chains. Data collection at 100 K improves resolution, and SHELXL/ORTEP software aids in refining torsional angles (e.g., dihedral angles between benzaldehyde and pyrrolidinone planes) .
Q. How can this compound serve as a precursor in synthesizing heterocyclic systems (e.g., oxazepines or thiazolidinones)?
- Methodological Answer : The aldehyde group facilitates condensation with amines or thiosemicarbazides. For example:
- Oxazepine Synthesis : React with phthalic anhydride and a primary amine under reflux (EtOH, 12 h) to form benzannulated oxazepines.
- Thiazolidinone Formation : Condense with thiourea derivatives in acidic media (HCl, EtOH) to yield 4-thiazolidinones. Monitor via TLC (silica gel, ethyl acetate eluent) .
Q. What analytical strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural Confirmation : Verify derivative purity via NMR and HRMS to rule out impurities affecting bioactivity.
- Computational Docking : Use AutoDock Vina to correlate substituent effects with target binding (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
